molecular formula C20H21NO5 B2698782 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879043-31-9

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2698782
CAS No.: 879043-31-9
M. Wt: 355.39
InChI Key: LHRHWFURKDERGA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step often involves nucleophilic substitution reactions.

    Addition of the 3-Hydroxy-3-(2-oxopropyl) Group: This can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-3-hydroxyindolin-2-one
  • 1-(3,4-Dimethoxybenzyl)-3-(2-oxopropyl)indolin-2-one

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-13(22)11-20(24)15-6-4-5-7-16(15)21(19(20)23)12-14-8-9-17(25-2)18(10-14)26-3/h4-10,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRHWFURKDERGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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